FEN1-IN-3

Beschreibung

Eigenschaften

IUPAC Name |

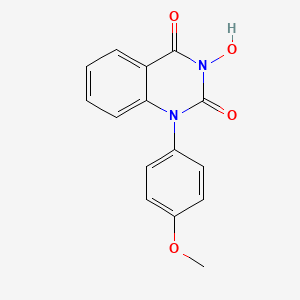

3-hydroxy-1-(4-methoxyphenyl)quinazoline-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O4/c1-21-11-8-6-10(7-9-11)16-13-5-3-2-4-12(13)14(18)17(20)15(16)19/h2-9,20H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBJIIPZSHQTBLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C3=CC=CC=C3C(=O)N(C2=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

FEN1-IN-3: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flap endonuclease 1 (FEN1) is a critical enzyme in DNA replication and repair, making it a compelling target for cancer therapy. FEN1-IN-3 is a small molecule inhibitor of FEN1 that has demonstrated potential as an anti-cancer agent. This technical guide provides an in-depth overview of the mechanism of action of this compound, including its biochemical and cellular effects. It details the experimental protocols used to characterize this inhibitor and presents quantitative data in a structured format. Furthermore, this guide includes visualizations of the key signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound's mode of action.

Introduction to FEN1 and its Inhibition

Flap endonuclease 1 (FEN1) is a structure-specific nuclease essential for maintaining genomic stability. It plays a crucial role in several DNA metabolic pathways, including Okazaki fragment maturation during lagging strand DNA synthesis and long-patch base excision repair (LP-BER).[1][2] Given its elevated expression in various cancers and its synthetic lethal interactions with certain DNA repair deficiencies, FEN1 has emerged as a promising target for the development of novel cancer therapeutics.[3]

This compound, also referred to as compound 4 in the N-hydroxyurea series of FEN1 inhibitors, is a cell-active small molecule designed to inhibit the nuclease activity of FEN1.[4][5] This guide will elucidate the molecular and cellular consequences of FEN1 inhibition by this compound.

Biochemical Mechanism of Action

This compound acts as a competitive inhibitor of human FEN1 (hFEN1). Its mechanism of action is centered on the chelation of the catalytic magnesium ions (Mg2+) within the enzyme's active site.[6] This interaction prevents the proper binding and processing of FEN1's DNA substrate, a 5' flap structure, thereby inhibiting the enzyme's endonuclease activity.

Quantitative Inhibition Data

The inhibitory potency of this compound and related compounds has been characterized through various biochemical and cellular assays.

| Compound | Assay Type | Parameter | Value | Reference |

| This compound (Compound 4) | Cellular Thermal Shift Assay (CETSA) | EC50 (hFEN1 stabilization) | 6.8 µM | [4][5] |

| FEN1-IN-1 (Compound 1) | FEN1 Nuclease Assay | IC50 | ~5 µM | [3] |

| FEN1-IN-2 (Compound 20) | FEN1 Nuclease Assay | IC50 | 3 nM | [7][8] |

| FEN1-IN-6 (Compound 9) | FEN1 Nuclease Assay | IC50 | 10 nM | [7][8] |

| FEN1-IN-7 (Compound 16) | FEN1 Nuclease Assay | IC50 | 18 nM | [7][8] |

Cellular Mechanism of Action

In a cellular context, the inhibition of FEN1 by this compound leads to the accumulation of unprocessed Okazaki fragments and other DNA flap intermediates. This disruption of normal DNA replication and repair processes triggers a potent DNA damage response (DDR).

Induction of DNA Damage Response

Treatment of cells with FEN1 inhibitors, including those from the N-hydroxyurea series, results in replication fork instability and the formation of DNA double-strand breaks (DSBs).[9] This DNA damage activates the Ataxia Telangiectasia Mutated (ATM) checkpoint signaling pathway, a key regulator of the DDR.[2] Activated ATM then phosphorylates a number of downstream targets, including the histone variant H2AX to form γH2AX, a well-established marker of DSBs.[10][11]

Synthetic Lethality

A key aspect of the anti-cancer potential of FEN1 inhibitors lies in the concept of synthetic lethality. Cancers with pre-existing defects in certain DNA repair pathways are hypersensitive to FEN1 inhibition. For instance, cancer cells with mutations in genes such as MRE11A or ATM, which are themselves critical components of the DSB repair machinery, show increased sensitivity to FEN1 inhibitors.[9][12] This creates a therapeutic window to selectively target cancer cells while sparing normal, healthy cells. FEN1 inhibition has also been shown to be synthetically lethal with deficiencies in the Fanconi anemia (FA) pathway, which is involved in the repair of interstrand crosslinks and the stabilization of replication forks.[13]

Signaling Pathway Visualization

The following diagram illustrates the proposed signaling pathway initiated by FEN1 inhibition with this compound.

Caption: this compound inhibits FEN1, leading to replication stress, DSBs, and ATM activation, with synthetic lethality in DNA repair-deficient cells.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

FEN1 Nuclease Activity Assay (Fluorescence-Based)

This assay measures the ability of FEN1 to cleave a synthetic DNA flap substrate.

Workflow Diagram:

Caption: Workflow for the fluorescence-based FEN1 nuclease activity assay.

Protocol:

-

Prepare the reaction mixture (20 µL total volume):

-

2 µL of 10x FEN1 reaction buffer (100 mM Tris-HCl, pH 7.5, 200 mM MgCl₂, 2 mM DTT, 0.2 mg/mL BSA).

-

2 µL of FEN1 nuclease (e.g., 0.03 µg/µL).

-

2 µL of this compound at various concentrations (or DMSO as a vehicle control).

-

12 µL of deionized water.

-

Mix and incubate on ice for 10 minutes.

-

-

Initiate the reaction:

-

Add 2 µL of the fluorescently labeled DNA flap substrate.

-

-

Incubate:

-

Incubate the reaction mixture at 37°C for 15 minutes.

-

-

Terminate the reaction:

-

Add 20 µL of 2x termination buffer (e.g., formamide-based loading dye with EDTA).

-

-

Analyze the products:

-

Load 20 µL of the reaction onto a 12% denaturing polyacrylamide gel.

-

Perform electrophoresis at 100 V for 60 minutes.

-

Visualize the cleaved and uncleaved DNA fragments using a fluorescence imaging system.

-

Cellular Viability Assay (Sulforhodamine B - SRB)

This colorimetric assay assesses cell viability by measuring the total protein content of treated cells.

Protocol:

-

Cell Seeding:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat cells with various concentrations of this compound for the desired duration (e.g., 72 hours).

-

-

Cell Fixation:

-

Gently remove the culture medium and add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well.

-

Incubate at 4°C for 1 hour.

-

-

Washing:

-

Wash the plates five times with slow-running tap water and allow them to air dry.

-

-

Staining:

-

Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well.

-

Incubate at room temperature for 30 minutes.

-

-

Washing:

-

Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

-

Allow the plates to air dry.

-

-

Solubilization:

-

Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

-

Shake on an orbital shaker for 10 minutes to solubilize the protein-bound dye.

-

-

Absorbance Measurement:

-

Measure the absorbance at 510 nm using a microplate reader.

-

Western Blotting for DNA Damage Markers

This technique is used to detect the levels of specific proteins, such as γH2AX and phosphorylated ATM, which are indicative of a DNA damage response.

Protocol:

-

Cell Lysis:

-

Treat cells with this compound for the desired time points.

-

Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

-

SDS-PAGE:

-

Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Blocking:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

-

Primary Antibody Incubation:

-

Incubate the membrane with primary antibodies against γH2AX (e.g., anti-phospho-Histone H2A.X Ser139) and/or phospho-ATM (e.g., anti-phospho-ATM Ser1981) overnight at 4°C. A loading control antibody (e.g., anti-β-actin or anti-GAPDH) should also be used.

-

-

Washing:

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Secondary Antibody Incubation:

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Washing:

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Synthesis of this compound Scaffold

This compound belongs to the N-hydroxyurea class of compounds, with a core structure of 3-hydroxy-quinazoline-2,4(1H,3H)-dione. The synthesis of this scaffold generally involves a multi-step process. A common route involves the reaction of an anthranilic acid derivative with a carbonyl source, followed by cyclization and subsequent modifications. For instance, the synthesis of N-1 substituted 3-hydroxy-quinazoline-2,4(1H,3H)-diones can be achieved by reacting methyl anthranilate with 1,1'-carbonyldiimidazole (CDI) and then with benzyloxyamine, followed by cyclization and deprotection steps.[14]

Conclusion

This compound is a potent and cell-active inhibitor of FEN1 that functions through a competitive mechanism involving the chelation of active site magnesium ions. Its ability to induce a DNA damage response and exhibit synthetic lethality in cancer cells with specific DNA repair deficiencies underscores its therapeutic potential. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug developers working on FEN1 inhibitors and related therapeutic strategies. Further investigation into the in vivo efficacy and safety profile of this compound and its analogs is warranted to advance this promising class of anti-cancer agents.

References

- 1. Inhibitors & Agonists | DC Chemicals [dcchemicals.com]

- 2. chembk.com [chembk.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. universalbiologicals.com [universalbiologicals.com]

- 6. tandfonline.com [tandfonline.com]

- 7. An embedded gene selection method using knockoffs – Geno-Type Biotechnology Ocium MapmyGenome [geno-type.com]

- 8. immusol.com [immusol.com]

- 9. benchchem.com [benchchem.com]

- 10. Interacting partners of FEN1 and its role in the development of anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes | PLOS One [journals.plos.org]

- 14. researchgate.net [researchgate.net]

FEN1-IN-3: A Technical Guide to its Structure, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flap endonuclease 1 (FEN1) is a critical enzyme in DNA replication and repair, playing a vital role in Okazaki fragment maturation and long-patch base excision repair. Its overexpression in various cancers has made it a compelling target for therapeutic intervention. This document provides a comprehensive technical overview of FEN1-IN-3, a small molecule inhibitor of FEN1, detailing its chemical structure, synthesis, and the experimental protocols used for its characterization.

This compound: Structure and Properties

This compound, also referred to as compound 4 in foundational literature, is a potent inhibitor of human FEN1 (hFEN1).

Chemical Structure:

-

IUPAC Name: 2-(4-methoxyphenyl)-1-oxa-2,3-diazacyclopenta[a]naphthalene-4,5-dione

-

CAS Number: 2109805-87-8

-

Molecular Formula: C₁₅H₁₂N₂O₄

-

Molecular Weight: 284.27 g/mol

Quantitative Data Summary

The following table summarizes the key quantitative metrics for this compound's activity against FEN1.

| Parameter | Value | Reference |

| EC₅₀ (hFEN1 stabilization) | 6.8 µM | [1][2] |

| IC₅₀ (hFEN1 inhibition) | 4.1 µM | [1] |

Synthesis of this compound

The synthesis of this compound is a multi-step process detailed in the supplementary materials of Exell et al., 2016. The general scheme is outlined below. Researchers should refer to the original publication for precise reagent quantities, reaction conditions, and purification methods.

General Synthesis Scheme:

A detailed, step-by-step synthesis protocol is beyond the scope of this document. However, the synthesis generally involves the reaction of a substituted phenylhydrazine with a cyclic anhydride to form a key intermediate, which is then further modified to yield the final N-hydroxyurea-based inhibitor.

Experimental Protocols

FEN1 Inhibition Assay

The inhibitory activity of this compound on FEN1 is typically determined using a fluorescence-based assay.

Principle:

This assay utilizes a synthetic DNA substrate with a 5' flap labeled with a fluorophore and a quencher positioned in close proximity. In the absence of an inhibitor, FEN1 cleaves the 5' flap, causing the fluorophore to be released from the quencher's vicinity, resulting in an increase in fluorescence. The presence of an inhibitor prevents this cleavage, thus keeping the fluorescence low.

Protocol Outline:

-

Substrate Preparation: A double-stranded DNA substrate with a 5' flap is created by annealing three oligonucleotides. One oligonucleotide contains a 5' fluorophore (e.g., 6-FAM), and another has a 3' quencher (e.g., BHQ-1) positioned to quench the fluorophore when the substrate is intact.

-

Reaction Mixture: Recombinant human FEN1 protein is incubated with the DNA substrate in a suitable reaction buffer (e.g., containing Tris-HCl, MgCl₂, KCl, and BSA).

-

Inhibitor Addition: this compound, dissolved in an appropriate solvent like DMSO, is added to the reaction mixture at various concentrations.

-

Fluorescence Measurement: The reaction is monitored in real-time using a fluorescence plate reader. The rate of increase in fluorescence is proportional to FEN1 activity.

-

Data Analysis: The initial reaction velocities are plotted against the inhibitor concentration, and the IC₅₀ value is determined by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is employed to verify the engagement of this compound with its target protein, FEN1, within a cellular context.[2][3][4]

Principle:

The binding of a ligand (inhibitor) to its target protein can increase the protein's thermal stability. CETSA measures this change in stability to confirm target engagement in intact cells.

Protocol Outline:

-

Cell Treatment: Cells (e.g., SW620 colon cancer cells) are treated with this compound at various concentrations or a vehicle control (DMSO).[2]

-

Heating: The treated cells are heated to a specific temperature at which FEN1 partially denatures and precipitates in the absence of a stabilizing ligand.

-

Cell Lysis and Fractionation: The cells are lysed, and the soluble fraction (containing non-denatured protein) is separated from the precipitated fraction by centrifugation.

-

Protein Detection: The amount of soluble FEN1 in the supernatant is quantified by Western blotting using a FEN1-specific antibody.

-

Data Analysis: An increase in the amount of soluble FEN1 at a given temperature in the presence of this compound, compared to the control, indicates that the inhibitor has bound to and stabilized the protein. The EC₅₀ for target engagement can be determined by plotting the amount of soluble FEN1 against the inhibitor concentration.

Signaling Pathways and Experimental Workflows

FEN1's Role in Okazaki Fragment Maturation

FEN1 is essential for the processing of Okazaki fragments during lagging strand DNA synthesis. It removes the 5' RNA/DNA flaps that are created when DNA polymerase displaces the primer of the preceding Okazaki fragment.

References

- 1. researchgate.net [researchgate.net]

- 2. Cellular Active N-Hydroxyurea FEN1 Inhibitors Block Substrate Entry to the Active Site - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]

- 4. researchgate.net [researchgate.net]

FEN1-IN-3: A Technical Guide to its Chemical Properties and Solubility

For Researchers, Scientists, and Drug Development Professionals

Introduction

FEN1-IN-3 is a small molecule inhibitor of Flap Endonuclease 1 (FEN1), a critical enzyme in DNA replication and repair pathways.[1][2] FEN1 plays a crucial role in Okazaki fragment maturation during lagging strand synthesis and in long-patch base excision repair (LP-BER).[3] Its inhibition is a promising strategy in cancer therapy, particularly in tumors with existing DNA repair deficiencies. This technical guide provides a comprehensive overview of the known chemical properties and solubility of this compound, intended to support researchers and drug development professionals in their work with this compound.

Chemical Properties

This compound, also referred to as compound 4 in some literature, possesses the following chemical and physical properties.[1][2] While key identifiers are available, experimental physical properties such as melting and boiling points are not widely reported in publicly available literature.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₁₂N₂O₄ | [2] |

| Molecular Weight | 284.27 g/mol | [2] |

| CAS Number | 2109805-87-8 | [1][2] |

| IUPAC Name | Not publicly available | |

| Appearance | Solid | |

| Melting Point | Not publicly available | |

| Boiling Point | Not publicly available | |

| Storage Conditions | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [2] |

Solubility

Table 2: Solubility of this compound

| Solvent | Solubility | Molar Concentration (approx.) | Source(s) |

| DMSO | 250 mg/mL | 879.45 mM | [1] |

| Water | Not publicly available | ||

| Ethanol | Not publicly available |

Experimental Protocols

Detailed experimental protocols for the determination of the specific chemical properties and solubility of this compound are not explicitly published. However, general methodologies for assessing the solubility of small molecule inhibitors are well-established in the field of drug discovery.

General Protocol for Kinetic Solubility Assessment

Kinetic solubility is often determined early in the drug discovery process to assess the dissolution rate of a compound. A common method is the nephelometric assay.

-

Stock Solution Preparation: A concentrated stock solution of this compound is prepared in 100% DMSO.

-

Serial Dilution: The stock solution is serially diluted in DMSO to create a range of concentrations.

-

Addition to Aqueous Buffer: A small aliquot of each DMSO solution is added to an aqueous buffer (e.g., phosphate-buffered saline, PBS) in a microplate well.

-

Incubation: The plate is incubated at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 1-2 hours).

-

Measurement: The turbidity or light scattering of each well is measured using a nephelometer. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.

General Protocol for Thermodynamic Solubility Assessment

Thermodynamic, or equilibrium, solubility represents the true solubility of a compound at equilibrium. The shake-flask method is a traditional approach.

-

Addition of Excess Compound: An excess amount of solid this compound is added to a vial containing the solvent of interest (e.g., water, ethanol, PBS).

-

Equilibration: The vial is sealed and agitated (e.g., on a shaker) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation of Undissolved Solid: The suspension is filtered or centrifuged to remove any undissolved compound.

-

Concentration Analysis: The concentration of this compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV detection.

FEN1 Signaling Pathways

FEN1 is a key player in maintaining genomic integrity through its involvement in DNA replication and repair. The following diagrams, generated using the DOT language, illustrate the simplified signaling pathways of FEN1 in Okazaki fragment maturation and long-patch base excision repair.

Caption: FEN1 in Okazaki Fragment Maturation.

Caption: FEN1 in Long-Patch Base Excision Repair.

Conclusion

This compound is a valuable tool for studying the roles of FEN1 in DNA replication and repair and for exploring its potential as a therapeutic target. This guide provides the currently available data on its chemical properties and solubility to aid researchers in their experimental design. While key identifying information is known, a comprehensive physicochemical profile, including IUPAC name, melting point, boiling point, and aqueous solubility, is not yet publicly documented. The provided general experimental protocols and pathway diagrams offer a foundational understanding for working with this inhibitor and its biological target.

References

FEN1-IN-3: A Technical Guide to a Potent Inhibitor of Flap Endonuclease 1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flap Endonuclease 1 (FEN1) is a critical enzyme in the maintenance of genomic integrity. As a structure-specific nuclease, it plays indispensable roles in DNA replication, specifically in Okazaki fragment maturation, and in multiple DNA repair pathways, most notably Long-Patch Base Excision Repair (LP-BER).[1] Given its elevated expression in numerous cancer types and its essential role in processing DNA intermediates, FEN1 has emerged as a promising therapeutic target in oncology.[2]

This document provides a comprehensive technical overview of FEN1-IN-3, a potent and cellularly active small molecule inhibitor of human FEN1 (hFEN1). This compound belongs to a class of N-hydroxyurea-based inhibitors that have been instrumental in probing the cellular functions of FEN1 and exploring its therapeutic potential.

Core Function and Mechanism of Action

This compound functions as a competitive inhibitor of FEN1 with respect to its DNA substrate.[1][3] Its mechanism of action is centered on the direct occupation of the enzyme's active site. The N-hydroxyurea moiety of the inhibitor coordinates with the two catalytic magnesium ions (Mg²⁺) that are essential for the nuclease activity of FEN1.[3][4] This binding physically obstructs the entry of the 5' flap of the DNA substrate into the catalytic pocket, thereby preventing the cleavage reaction.[3]

While some vendor information describes the inhibitor as "stabilizing" FEN1, this refers to its demonstrated target engagement in cells, as measured by a Cellular Thermal Shift Assay (CETSA). In this assay, the binding of this compound to the FEN1 protein increases its thermal stability.[1]

Quantitative Data Summary

This compound has been characterized through various biochemical and cell-based assays. The key quantitative metrics are summarized below. It is noteworthy that there is a significant difference between the biochemical potency (IC₅₀) and the concentration required for a cellular effect, a common observation for enzyme inhibitors.[1][2]

| Parameter | Value | Assay Type | Source |

| Biochemical IC₅₀ | 17 nM | In vitro FEN1 activity assay | [1] |

| Cellular Target Engagement (EC₅₀) | 6.8 µM | Cellular Thermal Shift Assay (CETSA) | [1] |

| Cellular Growth Inhibition (GI₅₀) | ~15-30 µM (Varies by cell line) | Cell Proliferation/Viability Assay | [3] |

Signaling Pathways and Biological Effects

This compound disrupts cellular processes that are fundamentally dependent on FEN1 nuclease activity. Its primary impact is on DNA replication and repair.

Inhibition of Okazaki Fragment Maturation and LP-BER

During lagging strand synthesis, DNA polymerase creates short RNA/DNA primers that initiate Okazaki fragments. FEN1 is essential for removing the 5' RNA flap that is displaced by the polymerase, creating a ligatable nick. Similarly, in Long-Patch Base Excision Repair, FEN1 removes a 5' flap containing the damaged base. Inhibition by this compound stalls these processes, leading to the accumulation of unprocessed DNA flap structures.[1][2]

Induction of DNA Damage Response

By causing the accumulation of unprocessed DNA flaps, this compound triggers a cellular DNA Damage Response (DDR). This is often observed experimentally by an increase in the phosphorylation of histone H2AX (γH2AX), a sensitive marker for DNA double-strand breaks and replication stress.[1][5]

Synthetic Lethality in Cancer Therapy

A key therapeutic application of FEN1 inhibition is the concept of synthetic lethality. Many cancers harbor defects in specific DNA repair pathways, such as Homologous Recombination (HR), often due to mutations in genes like BRCA1 or BRCA2. These cancer cells become highly dependent on alternative repair pathways that involve FEN1. By inhibiting FEN1 with this compound, both repair pathways are compromised, leading to catastrophic DNA damage and selective death of the cancer cells, while normal cells with intact HR pathways are largely unaffected.[3][5]

Experimental Protocols

The following are generalized protocols based on methodologies used to characterize FEN1 inhibitors.[1][6] Researchers should optimize conditions for their specific experimental systems.

In Vitro FEN1 Inhibition Assay (Fluorescence-Based)

This assay measures the ability of this compound to inhibit the cleavage of a synthetic DNA flap substrate.

Materials:

-

Recombinant human FEN1 protein

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20

-

Fluorescent DNA Substrate: A synthetic double-flap DNA oligo with a fluorophore (e.g., 6-FAM) on the 5' end of one flap and a quencher (e.g., BHQ-1) on the 3' end of the opposing flap.

-

This compound (dissolved in DMSO)

-

384-well assay plates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in DMSO, then dilute further into Assay Buffer.

-

In a 384-well plate, add 10 µL of the diluted this compound solution to each well. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

-

Add 20 µL of FEN1 protein diluted in Assay Buffer to each well (final concentration ~20 nM). Incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 10 µL of the fluorescent DNA substrate (final concentration ~50 nM).

-

Immediately begin kinetic fluorescence readings at appropriate excitation/emission wavelengths (e.g., 485/520 nm for FAM) every 60 seconds for 30-60 minutes.

-

Calculate the initial reaction rates and plot the percent inhibition against the logarithm of this compound concentration to determine the IC₅₀ value.

Cell-Based Assay for Viability and DNA Damage

This protocol assesses the effect of this compound on cell proliferation and the induction of the DNA damage response.

Materials:

-

Cancer cell line of interest (e.g., HeLa, SW620)

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

96-well and 6-well cell culture plates

-

MTT or similar cell proliferation assay reagent

-

Lysis Buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)

-

Antibodies: Primary anti-γH2AX, anti-FEN1, anti-β-actin; appropriate secondary antibodies.

-

SDS-PAGE and Western blotting equipment.

Procedure:

-

Cell Viability (MTT Assay):

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat cells with a range of this compound concentrations (e.g., 0.1 to 50 µM) for 72 hours.

-

Add MTT reagent according to the manufacturer's protocol and incubate.

-

Solubilize the formazan crystals and read the absorbance.

-

Calculate cell viability relative to the DMSO-treated control and determine the GI₅₀.

-

-

DNA Damage Response (Western Blot):

-

Seed cells in 6-well plates.

-

Treat cells with this compound (e.g., 10-20 µM) for a specified time (e.g., 24 hours).

-

Wash cells with PBS and lyse with ice-cold Lysis Buffer.

-

Determine protein concentration using a BCA assay.

-

Perform SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against γH2AX and a loading control (e.g., β-actin).

-

Incubate with HRP-conjugated secondary antibodies and visualize using chemiluminescence.

-

References

- 1. Cellular Active N-Hydroxyurea FEN1 Inhibitors Block Substrate Entry to the Active Site - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cellularly active N-hydroxyurea FEN1 inhibitors block substrate entry to the active site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes | PLOS One [journals.plos.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. FEN1 endonuclease as a therapeutic target for human cancers with defects in homologous recombination - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Complementary non-radioactive assays for investigation of human flap endonuclease 1 activity - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of FEN1-IN-3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flap endonuclease 1 (FEN1) is a critical enzyme in DNA replication and repair, making it a compelling target for anticancer therapies. This document provides an in-depth technical overview of the discovery and development of FEN1-IN-3, a representative small molecule inhibitor from the N-hydroxyurea thienopyrimidine series. This guide details the compound's mechanism of action, preclinical data, and the experimental protocols utilized in its evaluation. The information presented is intended to support further research and development of FEN1 inhibitors as potential therapeutic agents.

Introduction to FEN1 as a Therapeutic Target

Flap endonuclease 1 (FEN1) is a structure-specific metallonuclease essential for maintaining genomic stability. Its primary roles include the removal of 5' RNA/DNA flaps during Okazaki fragment maturation in lagging strand DNA synthesis and participation in long-patch base excision repair (LP-BER).[1] Due to the high replicative demand of cancer cells, FEN1 is often overexpressed in various tumors. This dependency on FEN1 for survival, particularly in cancers with deficiencies in other DNA repair pathways like homologous recombination (HR), presents a therapeutic window for selective targeting through synthetic lethality.[2] Inhibition of FEN1 in such contexts leads to the accumulation of unresolved DNA intermediates, replication fork collapse, and ultimately, cancer cell death.

Discovery of the N-Hydroxyurea Thienopyrimidine Series

The N-hydroxyurea thienopyrimidine series of FEN1 inhibitors, which includes this compound, was identified through high-throughput screening efforts aimed at discovering potent and selective inhibitors of FEN1's endonuclease activity.[1] This series of compounds demonstrated low nanomolar potency in biochemical assays and the ability to potentiate the effects of DNA damaging agents in cancer cell lines.[1]

Chemical Structure of this compound

This compound is a derivative of the thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione core. Specifically, it is substituted at the N1 position with a 4-methoxybenzyl group and possesses a hydroxyl group at the N3 position, classifying it as an N-hydroxyurea derivative.

Chemical Name: 1-(4-methoxybenzyl)-3-hydroxythieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Synthesis of this compound

While the specific, step-by-step synthesis of this compound is not publicly detailed, the general synthesis of the thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione scaffold involves the reaction of a 2-aminothiophene derivative with an isocyanate or a related carbonyl source to form the pyrimidinedione ring. The N1-substitution with the 4-methoxybenzyl group would likely be achieved by reacting the thienopyrimidinedione core with 4-methoxybenzyl halide. The final N-hydroxylation at the N3 position is a critical step for its inhibitory activity.

Mechanism of Action

This compound and other members of the N-hydroxyurea series act as competitive inhibitors of FEN1.[3] X-ray crystallography studies of a related compound in the series revealed that the N-hydroxyurea moiety coordinates with the two catalytic magnesium ions in the FEN1 active site. This interaction blocks the binding of the DNA substrate and prevents the necessary conformational changes for flap cleavage.[4]

Preclinical Data

This compound has demonstrated significant cellular activity. In a screen of 195 cancer cell lines, this compound exhibited a mean GI50 of 9.0 μM.[3] The substitution of the cyclopropylmethyl side-chain (present in a related compound) with the 4-methoxyphenyl group in this compound was shown to enhance its cellular activity.[3]

Quantitative Data Summary

| Compound | Assay Type | Cell Lines Screened | Mean GI50 (μM) | Reference |

| This compound | Growth Inhibition | 195 | 9.0 | [3] |

| Compound 1 | Growth Inhibition | 212 | 15.5 | [3] |

| Compound 2 | Growth Inhibition | 180 | 27.3 (79% resistant) | [3] |

Key Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize FEN1 inhibitors like this compound.

FEN1 Biochemical Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of purified FEN1 on a synthetic DNA flap substrate.

Materials:

-

Purified recombinant human FEN1 protein

-

Fluorescently labeled DNA flap substrate (e.g., 5'-FAM, 3'-DABCYL)

-

Assay buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA

-

This compound or other test compounds

-

384-well microplates

-

Fluorescence plate reader

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 384-well plate, add 1 µL of the diluted compound or DMSO (vehicle control).

-

Add 20 µL of FEN1 protein diluted in assay buffer to each well.

-

Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.

-

Initiate the reaction by adding 20 µL of the fluorescently labeled DNA flap substrate diluted in assay buffer.

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation, 520 nm emission for FAM) every minute for 30-60 minutes.

-

Calculate the initial reaction rates and determine the IC50 value by plotting the percent inhibition against the compound concentration.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct binding of an inhibitor to its target protein within intact cells.

Materials:

-

Cancer cell line of interest (e.g., SW620)

-

Cell culture medium and reagents

-

This compound or other test compounds

-

PBS, protease inhibitors

-

PCR tubes or 96-well PCR plates

-

Thermal cycler

-

Equipment for cell lysis (e.g., sonicator, freeze-thaw cycles)

-

SDS-PAGE and Western blotting reagents

-

Anti-FEN1 antibody

Procedure:

-

Culture cells to ~80% confluency.

-

Treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 1-2 hours).

-

Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the samples to a range of temperatures in a thermal cycler for 3 minutes to create a melt curve, followed by cooling for 3 minutes.

-

Lyse the cells by freeze-thaw cycles or sonication.

-

Centrifuge the lysates at high speed to pellet the aggregated proteins.

-

Collect the supernatant containing the soluble protein fraction.

-

Analyze the amount of soluble FEN1 in each sample by SDS-PAGE and Western blotting using an anti-FEN1 antibody.

-

Quantify the band intensities and plot the amount of soluble FEN1 as a function of temperature to determine the melting temperature (Tm). A shift in Tm in the presence of the inhibitor indicates target engagement.

Clonogenic Survival Assay

This assay assesses the long-term effect of a compound on the ability of single cells to proliferate and form colonies.

Materials:

-

Cancer cell line of interest

-

Cell culture medium and reagents

-

This compound or other test compounds

-

6-well plates or culture dishes

-

Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

-

Seed a low density of cells (e.g., 200-1000 cells/well) in 6-well plates and allow them to attach overnight.

-

Treat the cells with a range of concentrations of this compound or DMSO.

-

Incubate the cells for a period that allows for colony formation (typically 10-14 days), replacing the medium as needed.

-

After the incubation period, wash the colonies with PBS.

-

Fix the colonies with a solution of methanol and acetic acid (3:1) for 10 minutes.

-

Stain the colonies with crystal violet solution for 15-30 minutes.

-

Wash the plates with water and allow them to air dry.

-

Count the number of colonies (typically defined as a cluster of ≥50 cells).

-

Calculate the surviving fraction for each treatment condition relative to the vehicle control.

Signaling Pathways and Experimental Workflows

FEN1's Role in DNA Replication and Repair

The following diagram illustrates the central role of FEN1 in Okazaki fragment maturation and long-patch base excision repair, highlighting the process that is inhibited by this compound.

References

- 1. The identification and optimization of a N-hydroxy urea series of flap endonuclease 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. Design and synthesis of 1,3-diphenylpyrimidine-2,4(1H,3H)-dione derivatives as antitumor agents via elevating ROS production to induce apoptosis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

FEN1-IN-3: A Selective Inhibitor of Flap Endonuclease 1 for Targeted Cancer Therapy

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Flap endonuclease 1 (FEN1) is a critical enzyme involved in DNA replication and repair, making it a compelling target for cancer therapy, particularly in tumors with existing DNA damage response (DDR) deficiencies.[1][2] Overexpression of FEN1 is observed in numerous cancers and is associated with poor prognosis and resistance to chemotherapy.[1][2][3] FEN1-IN-3 (also referred to as BSM-1516) has emerged as a highly potent and selective small-molecule inhibitor of FEN1, demonstrating significant promise in preclinical studies. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative biochemical and cellular activity, detailed experimental protocols for its characterization, and visualization of its role in relevant signaling pathways.

Introduction to FEN1 and its Role in Cancer

FEN1 is a structure-specific metallonuclease that plays a crucial role in maintaining genomic stability through its involvement in several key DNA metabolic pathways:[4]

-

Okazaki Fragment Maturation: During lagging strand DNA synthesis, FEN1 is essential for removing the 5' RNA-DNA flaps that are formed.[3][5]

-

Long-Patch Base Excision Repair (LP-BER): FEN1 participates in the repair of damaged DNA bases.[2][4]

-

Stalled Replication Fork Rescue: It aids in the resolution of stalled replication forks, preventing replication collapse and DNA damage.[4]

-

Apoptotic DNA Fragmentation: FEN1 is involved in the degradation of genomic DNA during apoptosis.[4]

Given its central role in DNA metabolism, the dysregulation of FEN1 is implicated in the development and progression of various cancers, including breast, ovarian, lung, pancreatic, and colon cancer.[1][6][7] Tumors with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations (defective in homologous recombination), exhibit a heightened dependency on FEN1 for survival.[8][9] This creates a synthetic lethal relationship, where inhibiting FEN1 in these cancer cells leads to cell death, while normal cells remain largely unaffected.[9][10][11] This principle forms the basis for the therapeutic targeting of FEN1 with selective inhibitors like this compound.

This compound: Mechanism of Action and Selectivity

This compound is a novel, potent, and selective inhibitor of FEN1 developed by Blacksmith Medicines.[1][12] Its mechanism of action is centered on its ability to bind to the active site of the FEN1 enzyme.

Binding Mode

This compound features a novel metal-binding pharmacophore that directly interacts with the two catalytic magnesium ions (Mg2+) present in the FEN1 active site.[12][13][14] This binding mode effectively blocks the substrate's entry to the catalytic site, thereby inhibiting the endonuclease activity of FEN1.[13] The N-hydroxyurea moiety within the inhibitor's structure is crucial for coordinating with these magnesium ions.[13]

Cellular Consequences of FEN1 Inhibition

Inhibition of FEN1 by this compound leads to an accumulation of unprocessed 5' DNA flaps during replication.[15] This triggers a DNA damage response, characterized by:

-

Increased Chromatin Association of FEN1 and PARP1: Inhibition of FEN1 leads to its increased association with chromatin in S-phase cells, along with the recruitment of PARP1.[12][14]

-

Cell Cycle Arrest: Treatment with this compound induces cell cycle arrest, particularly in cancer cells with deficient homologous recombination (HR) pathways, such as those lacking functional BRCA2.[1][12][14]

-

DNA Damage Signaling: The inhibitor promotes DNA damage signaling, as evidenced by the accumulation of chromatin-bound RPA32, a marker of single-stranded DNA (ssDNA).[1][12][14]

-

Apoptosis: Ultimately, the unresolved DNA damage leads to apoptosis and cell death.[16]

Quantitative Data for this compound

The potency and selectivity of this compound have been quantified through various biochemical and cellular assays.

| Assay Type | Target | Metric | Value | Reference |

| Biochemical Assay | FEN1 | IC50 | 7 nM | [14] |

| Biochemical Assay | Exonuclease 1 (Exo1) | IC50 | 460 nM | [14] |

| Cellular Thermal Shift Assay (CETSA) | FEN1 | EC50 | 24 nM | [14] |

| Clonogenic Assay (BRCA2-deficient DLD1 cells) | Cell Viability | EC50 | 350 nM | [14] |

| Clonogenic Assay (BRCA2-wild-type DLD1 cells) | Cell Viability | EC50 | 5 µM | [14] |

Experimental Protocols

Detailed methodologies for the key experiments used to characterize this compound are provided below.

FEN1 Cleavage Assay (Fluorescence Polarization-Based)

This assay measures the endonuclease activity of FEN1 by monitoring the change in fluorescence polarization of a labeled DNA substrate.

Principle: A DNA substrate with a 5' flap is labeled with a fluorophore. In its intact state, the substrate has a high fluorescence polarization value. Upon cleavage of the flap by FEN1, the smaller, labeled fragment tumbles more rapidly in solution, resulting in a decrease in fluorescence polarization.

Materials:

-

Recombinant human FEN1 protein

-

Custom-synthesized DNA substrate with a 5' flap labeled with a suitable fluorophore (e.g., Atto495)[17]

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20[11]

-

This compound or other test compounds

-

Plate reader capable of measuring fluorescence polarization

Procedure:

-

Prepare a solution of the DNA substrate in the assay buffer at a concentration determined by prior optimization (e.g., near the Km value).[17]

-

Serially dilute this compound in DMSO and then in assay buffer to the desired final concentrations.

-

Add the this compound dilutions to the microplate wells.

-

Add the FEN1 enzyme to the wells, ensuring thorough mixing. The final enzyme concentration should be optimized for a robust signal window.

-

Initiate the reaction by adding the DNA substrate to all wells.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a predetermined time (e.g., 15-60 minutes).[5][18]

-

Measure the fluorescence polarization of each well using the plate reader.

-

Calculate the percent inhibition for each concentration of this compound relative to no-enzyme and no-inhibitor controls.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct binding of an inhibitor to its target protein in a cellular context.[19]

Principle: When a ligand binds to a protein, it often stabilizes the protein's structure, leading to an increase in its melting temperature (Tm). CETSA measures this thermal shift in intact cells.

Materials:

-

SW620 colon cancer cells (or other suitable cell line)[13][19]

-

This compound

-

Cell lysis buffer

-

Antibodies specific to FEN1

-

Western blotting reagents and equipment or other protein detection method

Procedure:

-

Culture SW620 cells to a suitable confluency.

-

Treat the cells with various concentrations of this compound or a vehicle control (DMSO) for a specified duration.

-

Harvest the cells and resuspend them in a suitable buffer.

-

Aliquot the cell suspension into PCR tubes or a 96-well plate.

-

Heat the samples across a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler.[19]

-

Cool the samples and lyse the cells to release the proteins.

-

Separate the soluble protein fraction (containing folded, stable protein) from the precipitated, denatured protein by centrifugation.

-

Analyze the amount of soluble FEN1 in each sample at each temperature using Western blotting or another quantitative protein detection method.

-

Plot the amount of soluble FEN1 as a function of temperature for both treated and untreated samples to generate melting curves.

-

Determine the Tm for each condition. The shift in Tm (ΔTm) indicates the degree of stabilization induced by this compound.

-

To determine the EC50, perform an isothermal dose-response experiment by treating cells with a range of inhibitor concentrations and heating them at a single temperature that shows a significant difference in FEN1 stability between the control and treated groups.[19]

Clonogenic Survival Assay

This assay assesses the long-term effect of a compound on the ability of single cells to proliferate and form colonies.

Principle: Cells are treated with a compound for a defined period, and then allowed to grow in drug-free medium. The number of colonies formed is a measure of the cells' reproductive viability.

Materials:

-

Cell culture medium and supplements

-

This compound

-

6-well plates or other suitable culture dishes

-

Crystal violet staining solution

Procedure:

-

Seed a low density of cells (e.g., 500-1000 cells per well) in 6-well plates and allow them to attach overnight.

-

Treat the cells with a range of concentrations of this compound.

-

Incubate the cells for an extended period (e.g., 10-14 days) until visible colonies are formed in the control wells.[19] The medium may be replaced with fresh, drug-containing medium periodically.

-

After the incubation period, wash the cells with PBS, fix them with a suitable fixative (e.g., methanol), and stain the colonies with crystal violet.

-

Wash the plates to remove excess stain and allow them to dry.

-

Count the number of colonies (typically defined as containing >50 cells) in each well.

-

Calculate the surviving fraction for each treatment condition relative to the untreated control.

-

Plot the surviving fraction against the drug concentration to generate a dose-response curve and determine the EC50 value.

Visualizations: Signaling Pathways and Experimental Workflows

FEN1's Role in DNA Repair and Replication

Caption: FEN1's core functions in DNA replication and repair pathways.

Mechanism of Action of this compound

Caption: The molecular and cellular consequences of FEN1 inhibition by this compound.

Experimental Workflow for FEN1 Inhibitor Characterization

Caption: A streamlined workflow for the characterization of FEN1 inhibitors.

Conclusion and Future Directions

This compound is a potent and selective inhibitor of FEN1 that has demonstrated significant anti-cancer activity in preclinical models, particularly in the context of HR-deficient tumors.[1][14] Its well-defined mechanism of action, involving direct binding to the catalytic metal ions in the FEN1 active site, provides a strong rationale for its therapeutic development.[13] The synergistic effects observed when this compound is combined with other DDR inhibitors, such as PARP, PARG, USP1, and ATR inhibitors, highlight its potential for use in combination therapies.[1] Further investigation in in vivo models is underway to fully elucidate the therapeutic potential of this compound as a targeted therapy for a range of cancers. The data and protocols presented in this guide offer a valuable resource for researchers in the field of oncology and drug development.

References

- 1. kuickresearch.com [kuickresearch.com]

- 2. Small-Molecule Inhibitors Targeting FEN1 for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Rate-determining Step of Flap Endonuclease 1 (FEN1) Reflects a Kinetic Bias against Long Flaps and Trinucleotide Repeat Sequences - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Flap endonuclease-1 promotes pancreatic cancer progression via AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanistic insights into FEN1-mediated drug sensitivity and risk signature in colon cancer: An integrative bioinformatics study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. FEN1 | Cancer Genetics Web [cancerindex.org]

- 9. FEN1 endonuclease as a therapeutic target for human cancers with defects in homologous recombination - PMC [pmc.ncbi.nlm.nih.gov]

- 10. FEN1-inhibitor Co-crystal Structure Published | Peak Proteins [peakproteins.com]

- 11. Complementary non-radioactive assays for investigation of human flap endonuclease 1 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. blacksmithmedicines.com [blacksmithmedicines.com]

- 13. esrf.fr [esrf.fr]

- 14. aacrjournals.org [aacrjournals.org]

- 15. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes | PLOS One [journals.plos.org]

- 16. FEN1 inhibitor increases sensitivity of radiotherapy in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. neb.com [neb.com]

- 19. Cellular Active N-Hydroxyurea FEN1 Inhibitors Block Substrate Entry to the Active Site - PMC [pmc.ncbi.nlm.nih.gov]

- 20. eubopen.org [eubopen.org]

- 21. documents.thermofisher.com [documents.thermofisher.com]

In-Depth Technical Guide to the Biological Activity of FEN1-IN-3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flap endonuclease 1 (FEN1) is a critical enzyme involved in the maintenance of genome integrity through its roles in DNA replication and repair. Specifically, FEN1 is essential for Okazaki fragment maturation during lagging strand synthesis and participates in the long-patch base excision repair (LP-BER) pathway. Its overexpression has been linked to various cancers, making it a compelling target for therapeutic intervention. FEN1-IN-3 is a small molecule inhibitor of human FEN1 (hFEN1) that has garnered interest for its potential as an anticancer agent. This technical guide provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, quantitative data, and its effects on cellular pathways.

Quantitative Data Summary

The primary reported quantitative measure of this compound's activity is its ability to stabilize the hFEN1 protein.

| Compound | Target | Assay Type | Value | Reference |

| This compound | Human FEN1 (hFEN1) | Cellular Thermal Shift Assay (CETSA) | EC50: 6.8 μM | [1] |

Note: The EC50 value represents the effective concentration of this compound required to achieve 50% of the maximum stabilization of hFEN1 in a cellular context. While this indicates target engagement, it is distinct from an IC50 value, which would measure the concentration needed to inhibit 50% of FEN1's enzymatic activity. At present, a specific IC50 value for this compound's enzymatic inhibition is not publicly available.

Mechanism of Action

This compound acts as an inhibitor of FEN1 by directly binding to the protein and inducing thermal stabilization.[1] This stabilization effect suggests a direct interaction with the FEN1 protein, leading to a conformational change that renders it more resistant to heat-induced denaturation. While the precise molecular interactions are not fully elucidated, this mechanism is distinct from competitive inhibitors that simply block the active site. By stabilizing FEN1, likely in an inactive or non-functional conformation, this compound prevents its proper function in DNA repair processes. This disruption of FEN1's enzymatic activity leads to the accumulation of unresolved DNA intermediates, ultimately triggering a DNA damage response and cell cycle arrest.[2][3]

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) for EC50 Determination

The EC50 of this compound for hFEN1 stabilization was determined using a Cellular Thermal Shift Assay (CETSA). This method assesses the thermal stability of a target protein in the presence of a ligand within intact cells.

Principle: Ligand binding to a protein typically increases its thermal stability. CETSA measures the extent of this stabilization by heating cell lysates treated with the compound to a specific temperature, followed by quantification of the remaining soluble protein.

Generalized Protocol:

-

Cell Culture and Treatment:

-

Culture a suitable human cell line (e.g., a colon cancer cell line) to a desired confluency.

-

Treat the cells with a range of concentrations of this compound or a vehicle control (e.g., DMSO) for a specified incubation period.

-

-

Heating and Lysis:

-

Harvest the cells and resuspend them in a suitable buffer.

-

Heat the cell suspensions at a predetermined temperature (e.g., 50°C) for a short duration (e.g., 3-5 minutes) to induce protein denaturation and precipitation. Unbound proteins will denature and precipitate, while ligand-bound proteins will remain soluble.

-

Lyse the cells to release the soluble proteins.

-

-

Separation and Quantification:

-

Centrifuge the lysates to pellet the precipitated proteins and cell debris.

-

Collect the supernatant containing the soluble protein fraction.

-

Quantify the amount of soluble FEN1 in the supernatant using a standard protein quantification method, such as Western blotting, with a specific antibody against FEN1.

-

-

Data Analysis:

-

Generate a dose-response curve by plotting the amount of soluble FEN1 as a function of the this compound concentration.

-

Fit the data to a sigmoidal dose-response equation to determine the EC50 value, which is the concentration of this compound that results in 50% of the maximal FEN1 stabilization.[1][4][5]

-

Cellular Proliferation Assay (e.g., MTT Assay)

To assess the impact of this compound on cell viability and proliferation, a colorimetric assay such as the MTT assay can be employed.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.

Generalized Protocol:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of this compound. Include a vehicle control (DMSO) and a positive control for cell death.

-

-

Incubation:

-

Incubate the plates for a specified period (e.g., 72 hours) to allow the compound to exert its effect.

-

-

MTT Addition and Incubation:

-

Add MTT solution to each well and incubate for a few hours to allow formazan crystal formation.

-

-

Solubilization and Measurement:

-

Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

Signaling Pathways and Biological Effects

Inhibition of FEN1 by this compound disrupts critical DNA repair pathways, leading to replication stress and the accumulation of DNA damage. This, in turn, can activate downstream signaling cascades, ultimately resulting in cell cycle arrest and apoptosis, particularly in cancer cells with pre-existing DNA repair defects.

Disruption of Okazaki Fragment Maturation

FEN1 plays a crucial role in the maturation of Okazaki fragments during lagging strand DNA synthesis by removing the 5' RNA-DNA primers. Inhibition of FEN1 by this compound is expected to stall this process, leading to the accumulation of unprocessed Okazaki fragments. These unresolved flaps can trigger replication fork collapse and the formation of DNA double-strand breaks (DSBs).[8][9][10]

Synthetic Lethality in BRCA-Deficient Cancers

A key therapeutic strategy involving FEN1 inhibition is the concept of synthetic lethality. Cancer cells with mutations in BRCA1 or BRCA2 genes are deficient in homologous recombination (HR), a major pathway for repairing DSBs. These cells become highly dependent on alternative DNA repair pathways, including those involving FEN1. Inhibition of FEN1 in these HR-deficient cells creates a synthetic lethal scenario, where the simultaneous loss of two DNA repair pathways leads to catastrophic DNA damage and selective cancer cell death. FEN1 inhibition leads to an accumulation of replication-associated DSBs that cannot be repaired in BRCA-deficient cells, triggering apoptosis.[11][12][13][14]

Activation of the DNA Damage Response (DDR) Pathway

The accumulation of DSBs resulting from FEN1 inhibition activates the DNA Damage Response (DDR) pathway. Key sensor proteins like ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) are recruited to the sites of damage. These kinases then phosphorylate a cascade of downstream effector proteins, including the checkpoint kinases CHK1 and CHK2. Activation of these checkpoints leads to cell cycle arrest, providing time for the cell to attempt repair. If the damage is too extensive, the DDR can signal for the induction of apoptosis.

Conclusion

This compound is a valuable research tool for studying the cellular functions of FEN1 and holds promise as a lead compound for the development of targeted anticancer therapies. Its mechanism of action, involving the stabilization of FEN1, presents a unique approach to inhibiting this critical DNA repair enzyme. The principle of synthetic lethality in BRCA-deficient cancers provides a clear rationale for its selective activity against tumor cells with specific genetic vulnerabilities. Further research is warranted to fully elucidate its molecular interactions, determine its enzymatic inhibitory potency, and explore its therapeutic potential in combination with other DNA damaging agents.

References

- 1. Cellular Active N-Hydroxyurea FEN1 Inhibitors Block Substrate Entry to the Active Site - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Determination of Protein–Ligand Binding Affinities by Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition of FEN1 Increases Arsenic Trioxide-Induced ROS Accumulation and Cell Death: Novel Therapeutic Potential for Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Dynamics of Enzymatic Interactions During Short Flap Human Okazaki Fragment Processing by Two forms of Human DNA Polymerase δ - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Flap Endonuclease 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Missed cleavage opportunities by FEN1 lead to Okazaki fragment maturation via the long-flap pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Genetic Screens Reveal FEN1 and APEX2 as BRCA2 Synthetic Lethal Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

FEN1-IN-3: A Targeted Approach to Disrupting DNA Damage Response in Cancer

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Flap endonuclease 1 (FEN1) is a critical enzyme in the maintenance of genomic integrity, playing a central role in DNA replication and repair. Its multifaceted enzymatic activities, including 5' flap endonuclease and 5'-3' exonuclease functions, are essential for Okazaki fragment maturation during lagging strand synthesis and for the long-patch base excision repair (LP-BER) pathway.[1] Given its elevated expression in numerous cancers and its role in chemoresistance, FEN1 has emerged as a promising therapeutic target. FEN1-IN-3 is a small molecule inhibitor of FEN1 that has shown potential in selectively targeting cancer cells with specific DNA repair deficiencies. This technical guide provides a comprehensive overview of the role of this compound in the DNA damage response, detailing its mechanism of action, relevant signaling pathways, and key experimental findings.

This compound: Mechanism of Action and Quantitative Profile

Another closely related and extensively studied FEN1 inhibitor, often referred to as C8, provides further insight into the quantitative effects of this class of compounds.

| Inhibitor | Parameter | Value | Cell Line/System | Reference |

| This compound (Compound 4) | EC50 (hFEN1 stabilization) | 6.8 μM | In vitro | [2] |

| FEN1 Inhibitor C8 | IC50 (Clonogenic Survival) | ~5-fold more sensitive in PEO1 (BRCA2-deficient) vs. PEO4 (BRCA2-proficient) | PEO1, PEO4 | [3] |

| FEN1 Inhibitor C8 | Clonogenic Survival | Greater sensitivity in BRCA-deficient cell lines | Panel of breast, ovarian, colorectal, and lung cancer cell lines | [3] |

| FEN1-IN-1 (Compound 1) | Mean GI50 | 15.5 μM | 212 cancer cell lines | [4] |

The Role of FEN1 in DNA Damage Response Pathways

FEN1 is a central player in multiple DNA metabolic pathways crucial for maintaining genome stability. Its inhibition by molecules like this compound has profound effects on the cellular response to DNA damage.

Long-Patch Base Excision Repair (LP-BER)

FEN1 is a key enzyme in the LP-BER pathway, which is responsible for repairing DNA damage from oxidation and alkylation. In this pathway, FEN1 cleaves the 5' flap structure that is created after a DNA polymerase synthesizes a short patch of DNA to replace the damaged segment. Inhibition of FEN1 disrupts LP-BER, leading to the accumulation of unrepaired DNA lesions.

Okazaki Fragment Maturation

During DNA replication, the lagging strand is synthesized in short segments called Okazaki fragments. FEN1 is essential for processing these fragments by removing the RNA primers at their 5' ends, allowing for the ligation of the fragments into a continuous strand. Inhibition of FEN1 during replication leads to the accumulation of unprocessed Okazaki fragments, which can cause replication fork stalling and collapse, ultimately resulting in DNA double-strand breaks (DSBs).

Stalled Replication Fork Rescue

FEN1 also participates in the rescue of stalled replication forks, which can arise from various DNA lesions or secondary structures.[5] By processing intermediates at stalled forks, FEN1 helps to prevent their collapse into DSBs. Disruption of this function by FEN1 inhibitors can exacerbate the cytotoxic effects of other DNA damaging agents.

Signaling Pathways and Experimental Workflows

The inhibition of FEN1 by this compound triggers a cascade of cellular events related to the DNA damage response. The following diagrams illustrate key signaling pathways and a typical experimental workflow to study the effects of FEN1 inhibition.

References

- 1. Flap Endonuclease 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubcompare.ai [pubcompare.ai]

- 3. FEN1 endonuclease as a therapeutic target for human cancers with defects in homologous recombination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes | PLOS One [journals.plos.org]

- 5. profiles.wustl.edu [profiles.wustl.edu]

FEN1-IN-3 and Synthetic Lethality: A Technical Guide for Cancer Drug Development

Introduction

Flap Endonuclease 1 (FEN1) is a highly conserved, structure-specific nuclease that plays a central role in maintaining genomic integrity.[1][2] Its enzymatic activities are critical for DNA replication and repair, particularly in the processing of Okazaki fragments during lagging-strand synthesis and in the long-patch base excision repair (LP-BER) pathway.[3][4][5] Given its fundamental role, FEN1 is often overexpressed in various cancers, correlating with tumor progression and resistance to chemotherapy.[1][6][7]

This guide explores the therapeutic strategy of targeting FEN1 through the principle of synthetic lethality. Synthetic lethality describes a genetic interaction where a deficiency in either of two genes is viable, but the simultaneous loss of both results in cell death.[8][9] This concept has been successfully exploited in oncology with PARP inhibitors for cancers harboring BRCA1/2 mutations.[9] Similarly, inhibiting FEN1 has been shown to be selectively lethal to cancer cells with pre-existing defects in other DNA repair pathways, most notably the Homologous Recombination (HR) pathway.[8][10] We will focus on FEN1-IN-3 and related small molecules as tools to induce this synthetic lethal effect, providing a technical overview of the underlying mechanisms, quantitative data, and key experimental protocols for researchers in oncology and drug development.

The Core Functions of FEN1 in Genome Maintenance

FEN1's primary function is to recognize and cleave single-stranded 5' DNA flaps, which are common intermediates in DNA metabolism.[3][4] This activity is indispensable for two major pathways:

-

Okazaki Fragment Maturation: During lagging strand DNA synthesis, DNA Polymerase displaces the RNA/DNA primer of the preceding Okazaki fragment, creating a 5' flap. FEN1 precisely removes this flap, creating a nick that is subsequently sealed by DNA Ligase I to form a continuous DNA strand.[4][11]

-

Long-Patch Base Excision Repair (LP-BER): This pathway corrects DNA damage from oxidation or alkylation. After a damaged base is removed, DNA polymerase synthesizes a new stretch of DNA, displacing the damaged strand as a flap. FEN1 cleaves this flap to allow for ligation and completion of the repair.[5][12][13]

The Principle of Synthetic Lethality

Synthetic lethality is a state where the co-occurrence of two genetic events is lethal to a cell, whereas a single occurrence of either event is not. In cancer therapy, this concept is applied by using a drug to inhibit a protein (Target B) that becomes essential for survival only when a cancer-specific mutation has already inactivated a related protein (Gene A). This creates a therapeutic window to selectively kill cancer cells while sparing healthy cells.

FEN1 Inhibition and Synthetic Lethality in Cancer

The primary synthetic lethal interaction for FEN1 involves defects in the Homologous Recombination (HR) DNA repair pathway.[8] Cancers with mutations in key HR genes, such as BRCA1 and BRCA2, are particularly vulnerable to FEN1 inhibition.[9][10]

The mechanism is as follows:

-

Inhibition of FEN1: Small molecule inhibitors block FEN1's ability to process Okazaki fragments and repair base damage.

-

Replication Stress: This failure leads to an accumulation of unresolved DNA flaps and single-strand breaks, causing replication forks to stall and collapse.[6][14]

-

DNA Double-Strand Breaks (DSBs): Collapsed replication forks generate toxic DSBs.

-

Repair Pathway Dependency: In healthy cells, these DSBs are efficiently repaired by the HR pathway. However, in cancer cells with deficient HR (e.g., BRCA1/2 mutants), this crucial repair mechanism is unavailable.

-

Cell Death: The inability to repair the overwhelming load of DSBs triggers apoptosis, leading to selective cancer cell death.[6][10]

References

- 1. mdpi.com [mdpi.com]

- 2. esrf.fr [esrf.fr]

- 3. academic.oup.com [academic.oup.com]

- 4. Flap Endonuclease 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cellular Active N-Hydroxyurea FEN1 Inhibitors Block Substrate Entry to the Active Site - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Mechanistic insights into FEN1-mediated drug sensitivity and risk signature in colon cancer: An integrative bioinformatics study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. pnas.org [pnas.org]

- 10. newatlas.com [newatlas.com]

- 11. Interacting partners of FEN1 and its role in the development of anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. FEN1 Functions in Long Patch Base Excision Repair Under Conditions of Oxidative Stress in Vertebrate Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Flap Endonuclease 1 Endonucleolytically Processes RNA to Resolve R-Loops through DNA Base Excision Repair [mdpi.com]

- 14. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes | PLOS One [journals.plos.org]

FEN1-IN-3 and Its Impact on Okazaki Fragment Processing: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Flap endonuclease 1 (FEN1) is a critical enzyme in DNA replication and repair, primarily responsible for the removal of 5' RNA/DNA flaps during Okazaki fragment maturation on the lagging strand. Its inhibition presents a promising strategy for cancer therapy, particularly in tumors with existing DNA damage response deficiencies. This technical guide provides an in-depth analysis of FEN1-IN-3, a representative small molecule inhibitor from the N-hydroxyurea class, and its effects on Okazaki fragment processing. We will delve into the quantitative aspects of FEN1 inhibition, detailed experimental methodologies for its characterization, and the downstream cellular consequences of impeding FEN1 function.

Introduction to FEN1 and Okazaki Fragment Processing

During lagging strand DNA synthesis, DNA is synthesized in short segments known as Okazaki fragments. Each fragment is initiated by an RNA-DNA primer that must be removed to allow for the ligation of the fragments into a continuous strand. This process, termed Okazaki fragment maturation, is principally mediated by FEN1. The enzyme recognizes and cleaves the 5' flap structure created when a DNA polymerase displaces the primer of the preceding Okazaki fragment. Inefficient processing of these flaps can lead to replication fork stalling, DNA breaks, and genomic instability.[1][2][3]

There are two main pathways for flap removal:

-

Short-flap pathway: FEN1 directly cleaves short 5' flaps as they are generated.[4][5]

-

Long-flap pathway: If flaps become extended, they are first processed by Dna2 nuclease before FEN1 performs the final cleavage.[5]

FEN1's central role in this fundamental process makes it an attractive target for therapeutic intervention.

This compound and the N-Hydroxyurea Class of Inhibitors

This compound is a member of the N-hydroxyurea series of FEN1 inhibitors.[6][7] These compounds act by chelating the two catalytic magnesium ions in the FEN1 active site, thereby preventing the proper binding and cleavage of the 5' flap substrate.[6][8][9] This mode of action can be either competitive or a mixed non-competitive/competitive inhibition depending on the specific compound.[7][10]

Quantitative Data on FEN1 Inhibition

| Compound | Target | Assay Type | IC50 / GI50 / EC50 | Reference |

| This compound (Compound 4) | hFEN1 | Cellular Thermal Shift Assay (CETSA) | EC50: 6.8 μM | [7] |

| Compound 1 | hFEN1 | In vitro Flap Endonuclease Assay | IC50: ~100 nM | [7] |

| Compound 1 | 212 cancer cell lines | Growth Inhibition | Mean GI50: 15.5 μM | [10] |

| Compound 2 | hFEN1 | In vitro Flap Endonuclease Assay | IC50: ~100 nM | [7] |